2-Methylpropyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound 2-Methylpropyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 2-nitrophenyl substituent at position 4, a methylpropyl ester group at position 5, and methyl groups at positions 1 and 4.
Structural determination of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-III for visualization .
Properties
IUPAC Name |
2-methylpropyl 3,4-dimethyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-10(2)9-25-16(21)14-11(3)19(4)17(22)18-15(14)12-7-5-6-8-13(12)20(23)24/h5-8,10,15H,9H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMHMEJHODULOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methylpropyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the dihydropyrimidine family known for its diverse biological activities. This compound features a complex structure that includes a nitrophenyl substituent and a carboxylate group, which may influence its pharmacological properties. The biological activity of this compound is significant in medicinal chemistry, particularly in the development of therapeutic agents.
Structural Characteristics
The molecular formula for this compound is , and its structure can be described as follows:
- Dihydropyrimidine Core : A six-membered ring containing two nitrogen atoms.
- Nitrophenyl Group : Located at the 4-position, which may enhance its interaction with biological targets.
- Carboxylate Group : Present at the 5-position, potentially affecting solubility and reactivity.
Biological Activities
The biological activities associated with dihydropyrimidines, including this compound, encompass a variety of pharmacological effects:
- Antimicrobial Activity : Dihydropyrimidines have been reported to exhibit antibacterial and antifungal properties. For instance, derivatives of pyrimidines have shown effectiveness against various pathogens including bacteria and fungi .
- Antitumor Effects : Some studies suggest that compounds within this class may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
- Cardiovascular Effects : Dihydropyrimidines are known to influence cardiovascular health, potentially acting as calcium channel blockers or modulating blood pressure .
- CNS Activity : Certain derivatives have been noted for their central nervous system effects, including anxiolytic and anticonvulsant activities .
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging. However, related compounds have provided valuable insights:
- A study highlighted the synthesis of various dihydropyrimidine derivatives and their evaluation for antimicrobial activity. The results indicated that structural modifications significantly influenced their efficacy against different microbial strains .
- Another investigation focused on the antitumor properties of pyrimidine derivatives, demonstrating that certain substitutions could enhance cytotoxicity against cancer cell lines .
Comparative Analysis with Similar Compounds
To further understand the potential biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl group instead of propyl | Variation in alkyl chain length affects solubility and biological activity |
| Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Different nitrophenyl position | Potentially different receptor interactions due to substituent location |
| Pentyl 4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine | Longer alkyl chain | May exhibit different pharmacokinetics due to increased hydrophobicity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key structural and inferred properties of the target compound with compound 9 from , a structurally related tetrahydropyrimidine derivative:
Key Observations:
- Electron-withdrawing vs. In contrast, compound 9’s thioether and TBS groups prioritize stability and controlled reactivity during synthesis .
- Molecular Weight and Solubility : The target compound’s lower molecular weight and absence of bulky protective groups suggest better bioavailability compared to compound 9, which is tailored for specialized applications (e.g., nucleotide analogs).
Reactivity and Stability
- Nitro Group Impact : The 2-nitrophenyl group may confer photolytic or thermal instability compared to compound 9’s thioether linkage, which is more resistant to oxidation.
- Ester vs. Phosphino Groups: The methylpropyl ester in the target compound is hydrolytically stable under physiological conditions, whereas compound 9’s phosphino-propanenitrile group is designed for reactivity in nucleotide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
